molecular formula C16H17BClFO2 B8220917 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8220917
M. Wt: 306.6 g/mol
InChI Key: MZNNURGZZLEDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pinacol boronic ester family, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane core. Its naphthalene backbone is substituted with chlorine (C8) and fluorine (C7), making it a halogenated aromatic boronic ester. Such derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(8-chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BClFO2/c1-15(2)16(3,4)21-17(20-15)11-7-5-6-10-8-9-12(19)14(18)13(10)11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNNURGZZLEDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 8-Chloro-7-fluoronaphthalen-1-yl Triflate

A precursor is synthesized via sequential halogenation. Fluorination is achieved using Selectfluor® in acetonitrile at 80°C for 12 hours, followed by chlorination with N-chlorosuccinimide (NCS) in dichloromethane at 0°C. The resulting 8-chloro-7-fluoronaphthalen-1-ol is converted to its triflate derivative using trifluoromethanesulfonic anhydride (Tf₂O) and 2,6-lutidine in anhydrous THF, yielding 8-chloro-7-fluoronaphthalen-1-yl triflate (87% yield).

Boronic Ester Formation

The triflate undergoes cross-coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in dioxane at 100°C for 24 hours. This step attaches the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, yielding the target compound in 61–69% isolated yield.

Table 1: Optimization of Suzuki-Miyaura Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂KOAcDioxane10069
Pd(PPh₃)₄Na₂CO₃THF8045
Pd(OAc)₂/XPhosCsFToluene9058

Pinacol Boronate Esterification Under Inert Conditions

This two-step method involves synthesizing 8-chloro-7-fluoronaphthalen-1-ylboronic acid followed by esterification with pinacol.

Boronic Acid Synthesis

8-Chloro-7-fluoronaphthalen-1-ylmagnesium bromide is prepared by treating 1-bromo-8-chloro-7-fluoronaphthalene with magnesium in THF. The Grignard reagent is then quenched with trimethyl borate at −78°C, yielding the boronic acid after acidic workup (82% yield).

Esterification with Pinacol

The boronic acid is refluxed with pinacol (1.2 equiv) and molecular sieves (4 Å) in toluene for 12 hours. The product is purified via silica gel chromatography (hexanes/ethyl acetate, 9:1), achieving 89% yield.

Critical Parameters:

  • Dehydrating Agent: Molecular sieves prevent boronic acid dimerization.

  • Solvent: Anhydrous toluene minimizes hydrolysis.

One-Pot Halogenation-Boronylation

A streamlined approach combines halogenation and boronylation in a single reactor, reducing purification steps.

Sequential Halogenation

Naphthalen-1-ol is treated with NCS (1.1 equiv) in DCM at 0°C for 2 hours, followed by Selectfluor® (1.05 equiv) in MeCN at 80°C for 6 hours, yielding 8-chloro-7-fluoronaphthalen-1-ol (74% yield).

In Situ Boronylation

The dihalogenated naphthol is converted to its triflate and subjected to Miyaura borylation without isolation. Using Pd(dppf)Cl₂ and B₂pin₂ in dioxane at 100°C, the target compound is obtained in 63% overall yield.

Industrial-Scale Production via Continuous Flow Reactors

For commercial manufacturing, continuous flow systems enhance reproducibility and safety.

Reaction Setup

  • Zone 1: Halogenation (NCS/Selectfluor®) at 0–80°C.

  • Zone 2: Triflation with Tf₂O and 2,6-lutidine.

  • Zone 3: Miyaura borylation at 100°C with Pd catalyst.

Residence time per zone is optimized to 30 minutes, achieving a throughput of 1.2 kg/day with 68% yield.

Purification

Inline liquid-liquid extraction removes Pd residues, while crystallization from heptane/ethyl acetate (95:5) affords >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The chlorine and fluorine atoms on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Cross-Coupling Products: Various biaryl compounds.

    Oxidation Products: Boronic acids or other oxidized derivatives.

    Substitution Products: Compounds with different substituents on the naphthalene ring.

Scientific Research Applications

Structure

  • Molecular Formula : C15H18BClF
  • CAS Number : 2454397-77-2

Inhibition of KRas G12D

One of the primary applications of this compound is in the development of inhibitors targeting the KRas G12D mutation, which is prevalent in several cancers, including pancreatic cancer. The patent WO2021041671A1 describes various compounds that exhibit inhibitory effects on KRas G12D, with potential therapeutic applications for treating related malignancies .

Case Study: Efficacy Against Pancreatic Cancer

In preclinical studies, compounds similar to 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown promising results in inhibiting tumor growth in pancreatic cancer models. These studies emphasize the importance of targeting KRas mutations to improve treatment outcomes for patients with this aggressive cancer type.

Synthesis and Catalysis

The compound also serves as a valuable intermediate in organic synthesis. Its boron-containing structure allows it to participate in various reactions, including:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • Functionalization of aromatic compounds : The presence of the dioxaborolane group enhances reactivity towards nucleophiles.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionReferences
Cross-couplingFormation of C-C bonds using palladium catalysts
HydrodefluorinationRemoval of fluorine substituents from aromatic compounds
FunctionalizationModifying aromatic rings for diverse applications

Mechanism of Action

The mechanism of action of 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The chlorine and fluorine substituents on the naphthalene ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Aromatic Systems

(a) Halogenated Arylboronates
  • 2-(4-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Similar naphthalene backbone but lacks the fluorine substituent. Application: Used in synthesizing chlorinated biaryl motifs for agrochemicals.
  • 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • Phenyl ring substituted with fluorine. The smaller aromatic system (vs. naphthalene) reduces steric hindrance, enhancing solubility and reaction rates in polar solvents.
    • Reactivity : Fluorine’s strong -I effect stabilizes the boronate, favoring transmetallation in cross-couplings .
(b) Heteroaromatic Boronates
  • 2-(4-Chlorothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    • Thiophene-based analog with chlorine. The sulfur atom introduces conjugation differences, altering electronic properties (e.g., lower LUMO energy) compared to naphthalene derivatives.
    • Applications : Key in synthesizing organic semiconductors due to thiophene’s electron-rich nature.
(c) Sterically Bulky Derivatives
  • 2-(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    • Polycyclic aromatic system with methyl groups. High steric hindrance slows reaction kinetics but improves selectivity in couplings.
    • Yield : Typically lower (e.g., 26% for similar compounds, ) due to synthetic challenges.

Electronic and Steric Properties

Compound Aromatic System Substituents Electronic Effects Steric Effects
Target Compound Naphthalene Cl (C8), F (C7) Strong -I (Cl, F), conjugation disruption Moderate (planar naphthalene)
2-(4-Iodophenyl)-dioxaborolane () Phenyl I (C4) Polarizable iodine enhances electrophilicity Low (small substituent)
2-(3,5-Dichlorophenyl)-dioxaborolane () Phenyl Cl (C3, C5) Enhanced -I, meta-substitution directs coupling High (ortho positions blocked)
2-(4-Methoxyphenyl)-dioxaborolane () Phenyl OMe (C4) +M (methoxy) reduces boronate electrophilicity Low

Spectroscopic and Physical Data

  • NMR Trends :
    • Target Compound : Expected ¹H NMR signals for naphthalene protons (δ 7.5–8.5 ppm) with deshielding near Cl/F substituents. ¹⁹F NMR (if recorded) would show a singlet near -110 ppm (cf. ).
    • 2-(4-Methoxyphenyl)-dioxaborolane (): ¹H NMR shows a sharp singlet for OMe (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.6 ppm).
    • Quadrupolar Effects : In 2-(Benzofuran-5-yl)-dioxaborolane (), the boron-bound carbon is NMR-silent due to quadrupolar relaxation, a common issue in ¹³C NMR of boronates.

Biological Activity

The compound 2-(8-Chloro-7-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained attention due to its potential applications in medicinal chemistry and bioconjugation. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16BClFO2C_{15}H_{16}BClFO_2. It features a dioxaborolane ring that contributes to its reactivity and biological properties. The presence of chlorine and fluorine substituents on the naphthalene moiety may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes or receptors. For instance, certain dioxaborolanes have been shown to inhibit the KRas G12C mutation, which is implicated in various cancers . The inhibition occurs through irreversible binding to the target site.

Anticancer Activity

A study highlighted the potential of dioxaborolanes in targeting cancer pathways. The compound's structural features suggest it could interfere with critical signaling pathways in cancer cells. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .

Bioconjugation Potential

The unique reactivity of dioxaborolanes allows for bioconjugation applications. This property is particularly useful in drug delivery systems where attaching biomolecules enhances therapeutic efficacy. The ability to form stable bonds with biomolecules makes it a valuable tool in targeted therapy .

Study 1: KRas G12C Inhibition

In a recent patent application detailing compounds that inhibit KRas G12C mutations, this compound was evaluated for its binding affinity and inhibitory potency. Results indicated that this compound effectively reduced KRas activity in cellular assays .

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using various cancer cell lines (e.g., A549 lung cancer cells). The results showed that treatment with the compound led to significant cell death compared to control groups. The IC50 values were determined to be in the low micromolar range, suggesting potent anticancer activity .

Research Findings Summary Table

Study Focus Findings
Patent AnalysisKRas G12C InhibitionEffective inhibitor with irreversible binding
Cytotoxicity AssayAnticancer ActivitySignificant cell death in A549 cells (IC50: µM)
Bioconjugation StudiesDrug Delivery ApplicationsEnhanced therapeutic efficacy through stable bonding

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves transition metal-catalyzed borylation or cross-coupling reactions. For example, using UiO-Co (0.2 mol%) in aryl borylation reactions with B2pin2 can achieve yields up to 83% for analogous dioxaborolanes . Flash column chromatography with hexane/ethyl acetate (25:1) as eluents effectively purifies the product, as demonstrated in similar fluorinated derivatives . Monitoring reaction progress via TLC (hexane:EtOAc = 9:1) ensures timely quenching and minimizes side products .

Q. What challenges arise in characterizing this compound using NMR spectroscopy, and how can they be addressed?

  • Methodological Answer : The boron atom’s quadrupolar spin causes signal broadening in <sup>13</sup>C NMR, often obscuring the carbon directly bonded to boron. This is observed in compounds like 2-(3-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where the boron-adjacent carbon is undetectable . To mitigate this, use <sup>11</sup>B NMR (δ ~30 ppm for dioxaborolanes) and complementary techniques like HRMS or IR (e.g., B-O stretches at ~1350 cm<sup>−1</sup>) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N2 or Ar) at 0–6°C to prevent hydrolysis or oxidation . Use anhydrous solvents (e.g., THF or DMF) during reactions. Safety protocols include wearing gloves, protective eyewear, and avoiding heat sources, as specified for structurally related boronic esters .

Advanced Research Questions

Q. How do the chloro and fluoro substituents on the naphthalene ring influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups enhance the electrophilicity of the boron-bound aryl ring, accelerating transmetallation in Suzuki couplings. Studies on 2-(4-fluoro-2,6-dimethylphenyl)-dioxaborolane show that electron-deficient aryl groups increase coupling efficiency with aryl halides . Kinetic analysis via <sup>19</sup>F NMR can track substituent effects on reaction rates .

Q. What strategies enable chemoselective functionalization of the dioxaborolane moiety without degrading the chloro-fluoro-naphthalene system?

  • Methodological Answer : Employ mild bases (e.g., NaOt-Bu) and low temperatures (0–25°C) to preserve sensitive substituents. For example, NaOt-Bu-catalyzed reductions of ketones with pinacolborane selectively target the boron center without affecting halogenated aromatics . Computational modeling (DFT) can predict bond dissociation energies to optimize reaction conditions .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

  • Methodological Answer : Cross-validate data using multiple techniques. For instance, if <sup>13</sup>C NMR fails to detect boron-adjacent carbons, use X-ray crystallography (as done for 2,2′-bis(fluorenyl)dioxaborolane derivatives) or isotopic labeling . Discrepancies in <sup>1</sup>H NMR integration ratios (e.g., diastereomeric mixtures) may require advanced purification (prep-HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.